![molecular formula C26H22FNO4 B14989978 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14989978.png)
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
The compound 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic molecule that belongs to the class of chromeno[8,7-e][1,3]oxazin derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-9-[2-(3-fluorophenyl)ethyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 3-Ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
- 9-(2-Fluorobenzyl)-4-(4-methoxyphenyl)-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-9-ium
Uniqueness
The uniqueness of 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of intermediate compounds followed by cyclization and functional group modifications. Key reagents include fluorobenzene and methoxybenzene, among others. Industrial methods may utilize continuous flow reactors to enhance yield and purity .
- Molecular Formula : C26H22FNO4
- Molecular Weight : 431.5 g/mol
- IUPAC Name : 9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
- InChI Key : GVKDIRASXSYJJT-UHFFFAOYSA-N
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains and fungi . The minimum inhibitory concentration (MIC) of these compounds has been compared to conventional antibiotics like ciprofloxacin .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways targeted include those involving apoptosis-related proteins and cell signaling pathways .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This may involve binding to enzymes or receptors that modulate cellular functions. The unique combination of functional groups in the compound contributes to its distinct reactivity and biological effects .
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Study : A study assessing the antimicrobial activity of related compounds found significant inhibition against both gram-positive and gram-negative bacteria as well as fungi .
- Anticancer Evaluation : In a study focused on anticancer activity, the compound was shown to induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent .
- Mechanistic Insights : Molecular docking studies have provided insights into how the compound interacts with specific proteins involved in cancer progression and microbial resistance mechanisms .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C26H22FNO4 |
Molecular Weight | 431.5 g/mol |
Antimicrobial Activity | Effective against various strains |
Anticancer Activity | Induces apoptosis in cancer cells |
Mechanism of Action | Binds to specific molecular targets |
Properties
Molecular Formula |
C26H22FNO4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
9-[2-(4-fluorophenyl)ethyl]-4-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C26H22FNO4/c1-30-20-8-4-18(5-9-20)22-14-25(29)32-26-21(22)10-11-24-23(26)15-28(16-31-24)13-12-17-2-6-19(27)7-3-17/h2-11,14H,12-13,15-16H2,1H3 |
InChI Key |
GVKDIRASXSYJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC4=C3CN(CO4)CCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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